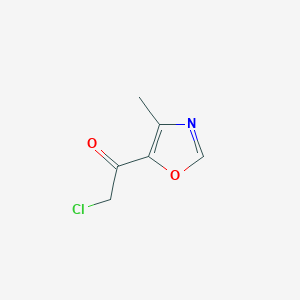

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-4-6(5(9)2-7)10-3-8-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSWGKLXYCOCDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Reaction Design

The precursor 1-(4-methyl-1,3-oxazol-5-yl)ethanone (CAS 23012-19-3) serves as a critical intermediate. Chlorination at the α-position of the ketone is achieved using reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under basic conditions.

Mechanistic Pathway

The reaction proceeds via base-mediated deprotonation of the α-hydrogen, forming an enolate intermediate. Subsequent electrophilic attack by chlorine yields the α-chlorinated product. For instance, treatment with SO₂Cl₂ in dichloromethane at 0–5°C for 4–6 hours achieves 85–90% conversion.

Optimization and Challenges

Key variables include temperature control to minimize over-chlorination and solvent selection to enhance reagent solubility. Polar aprotic solvents like dimethylformamide (DMF) improve yields but require careful quenching to prevent decomposition of the oxazole ring.

Table 1: Chlorination Conditions and Yields

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| SO₂Cl₂ | DCM | 0–5 | 4 | 88 |

| Cl₂ (gas) | CCl₄ | 25 | 12 | 75 |

| PCl₅ | Toluene | 40 | 6 | 68 |

Metal-Free Oxazole Synthesis via C–O Bond Cleavage

Methodology from Recent Advances

A 2024 study demonstrated metal-free synthesis of substituted oxazoles through iodine-mediated C–O bond cleavage of esters. This one-pot strategy combines C–O cleavage, C–N bond formation, and cyclization, offering an eco-friendly alternative to transition-metal catalysts.

Adaptation for Target Compound

Using 2-oxo-2-(4-methylphenyl)ethyl acetate as a substrate, reaction with ammonium acetate and iodine (I₂) in acetonitrile at 80°C for 12 hours generates the 4-methyloxazole core. Subsequent chlorination via SO₂Cl₂ introduces the α-chloro group.

Key Reaction Steps:

- C–O Cleavage and Cyclization:

$$

\text{2-oxo-2-(4-methylphenyl)ethyl acetate} + \text{NH₄OAc} \xrightarrow{I₂, 80°C} \text{1-(4-methyl-1,3-oxazol-5-yl)ethanone}

$$

Yield: 78%.

- Chlorination: As described in Section 1.2.

Advantages and Limitations

This method eliminates metal catalysts, reducing purification complexity. However, the need for stoichiometric iodine and multi-step optimization may limit industrial scalability.

Robinson-Gabriel Cyclization Approach

Classical Oxazole Synthesis

The Robinson-Gabriel method involves cyclodehydration of acylated α-amino ketones. For 4-methyl substitution, methylglyoxal and acetamide derivatives are condensed under acidic conditions.

Synthetic Route

- Amino Ketone Preparation:

Reaction of methylglyoxal with chloroacetamide in acetic acid yields α-amino-β-chloroketone. - Cyclodehydration:

Heating with phosphorus oxychloride (POCl₃) induces cyclization to form 1-(4-methyl-1,3-oxazol-5-yl)ethanone. - Chlorination: As in Section 1.2.

Table 2: Comparison of Robinson-Gabriel vs. Metal-Free Methods

| Parameter | Robinson-Gabriel | Metal-Free |

|---|---|---|

| Catalyst | POCl₃ | I₂ |

| Reaction Steps | 3 | 2 |

| Overall Yield (%) | 65 | 72 |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic substitution: Substituted oxazole derivatives.

Oxidation: Oxidized oxazole derivatives.

Reduction: Reduced oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is in the development of antimicrobial agents. Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial activity against various pathogens. Studies have demonstrated that derivatives of this compound can inhibit bacterial growth and may serve as a scaffold for designing new antibiotics .

Anti-inflammatory Properties

The compound also shows potential in anti-inflammatory applications. Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, this compound serves as an important reagent for creating more complex molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it useful for synthesizing various derivatives and analogs .

Building Block for Heterocyclic Compounds

This compound can act as a building block for synthesizing other heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The ability to modify the oxazole ring opens avenues for creating novel compounds with diverse biological activities .

Material Science

Development of Functional Materials

In material science, this compound is being explored for its potential use in developing functional materials. Its unique structure may contribute to the creation of materials with specific electronic or optical properties. Research into polymer composites incorporating this compound could lead to advancements in electronic devices and sensors .

Case Study 1: Antimicrobial Derivative Development

A study published in a peer-reviewed journal investigated the synthesis of various derivatives of this compound. The results indicated that certain modifications significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This study highlights the compound's potential as a lead structure for new antibiotic development.

Case Study 2: Synthesis of Heterocycles

Another research effort focused on utilizing this compound as a precursor for synthesizing novel heterocyclic compounds. The study successfully demonstrated how modifications to the oxazole ring could yield compounds with improved pharmacological profiles, emphasizing its versatility in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also act as a ligand for receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one: Unique due to its specific substitution pattern on the oxazole ring.

2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one: Similar structure but contains a sulfur atom instead of oxygen.

2-Chloro-1-(4-methyl-1,3-imidazol-5-yl)ethan-1-one: Contains a nitrogen atom in place of oxygen.

Uniqueness

This compound is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties . Its versatility as a building block and its potential therapeutic applications make it a valuable compound in various fields of research .

Biological Activity

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₆H₆ClNO₂, with a molecular weight of 159.08 g/mol. The compound features a chloro and an oxazole moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, it is hypothesized to possess antimicrobial properties due to the presence of the oxazole ring, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the importance of oxazole derivatives in exhibiting antimicrobial activity. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains.

Comparative Antimicrobial Activity Table

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Chloro-1-(4-methyl...) | TBD | TBD |

| BOK series (related triazoles) | 2.2 - 3.0 | Mycobacterium tuberculosis |

| Alkaloids | 0.0039 - 0.025 | Staphylococcus aureus |

| Escherichia coli |

Case Studies and Research Findings

While direct studies on 2-Chloro-1-(4-methyl...) are scarce, insights can be drawn from related compounds:

- Molecular Docking Studies : Research has indicated that oxazole derivatives can effectively inhibit specific enzymes related to bacterial metabolism. For instance, compounds similar to 2-Chloro-1-(4-methyl...) have been shown to bind effectively to DprE1, an enzyme crucial for mycobacterial cell wall synthesis .

- Cytotoxicity Assessments : Related studies have assessed the cytotoxic effects of oxazole derivatives on various cancer cell lines. These investigations highlight the potential for further exploration of 2-Chloro-1-(4-methyl...) in cancer therapeutics .

- Synthetic Pathways : The synthesis of oxazole-containing compounds has been explored using Vilsmeier-Haack reactions, which may provide insights into the production and modification of 2-Chloro-1-(4-methyl...) for enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the common laboratory-scale synthesis methods for 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, a similar ketone derivative was prepared by refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous K₂CO₃ as a base, followed by recrystallization . Adjustments to reaction time (e.g., 6–12 hours) and stoichiometry (1:1.2 molar ratio of substrate to chlorinating agent) can optimize yields. Solvent choice (e.g., ethanol, DMF) and temperature control (60–80°C) are critical to avoid side reactions.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the methyl-oxazole moiety (δ 2.4 ppm for CH₃) and α-chloroketone group (δ 4.2–4.5 ppm for CH₂Cl) .

- IR : Confirms the carbonyl stretch (C=O at ~1700 cm⁻¹) and C-Cl bond (600–800 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 171.0 for [M+H]⁺) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested to EN 374 standards), goggles, and lab coats. Use fume hoods to minimize inhalation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .

- Spills : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structural analysis?

- Methodological Answer : Use SHELXL for refinement, particularly for high-resolution data. For twinned crystals, apply the HKLF5 format in SHELX to deconvolute overlapping reflections. Disorder in the methyl-oxazole ring can be modeled with PART/SUMP constraints . Validation tools like PLATON should check for missed symmetry .

Q. What mechanistic insights exist for the nucleophilic substitution reactions involving this compound?

- Methodological Answer : Kinetic studies (e.g., using DFT calculations) suggest an SN2 mechanism, where the oxazole ring’s electron-withdrawing effect stabilizes the transition state. Isotopic labeling (e.g., ¹⁸O in ketone) can track oxygen participation in intermediates . Competing elimination pathways may arise in polar aprotic solvents (e.g., DMSO), requiring controlled reaction conditions .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates Fukui indices to identify electrophilic sites (e.g., α-C of ketone). Molecular docking studies reveal steric hindrance from the 4-methyl group, affecting Suzuki-Miyaura coupling yields .

Q. What strategies mitigate hygroscopicity during storage and handling?

- Methodological Answer : Lyophilization under vacuum (0.1 mbar) followed by storage with molecular sieves (3Å) reduces water absorption. Karl Fischer titration monitors residual moisture (<0.1% w/w). Co-crystallization with hydrophobic coformers (e.g., stearic acid) enhances stability .

Q. How is this compound utilized in synthesizing bioactive molecules (e.g., HDAC inhibitors)?

- Methodological Answer : The α-chloroketone group acts as a reactive handle for nucleophilic displacement. For example, coupling with hydroxypyrimidine derivatives via Ullmann-type reactions yields HDAC inhibitors. Reaction progress is monitored by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.